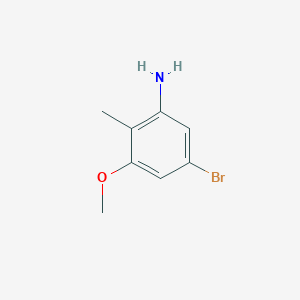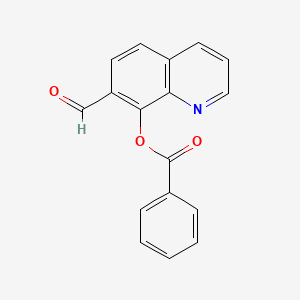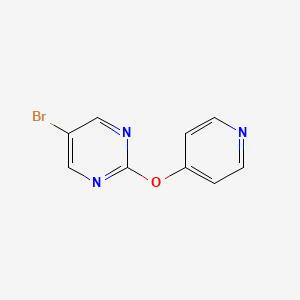amine CAS No. 1157105-87-7](/img/structure/B1371032.png)
[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine
Descripción general
Descripción
1-(4-Fluorophenyl)-2-methylpropylamine: is an organic compound with the molecular formula C10H14FN. It is a secondary amine featuring a fluorophenyl group, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(4-Fluorophenyl)-2-methylpropylamine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its fluorophenyl group can act as a probe for investigating enzyme-substrate interactions .
Medicine: In medicinal chemistry, 1-(4-Fluorophenyl)-2-methylpropylamine is explored for its potential therapeutic properties. It serves as a precursor for developing drugs targeting specific receptors or enzymes .
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as 4-fluoroamphetamine, are known to interact with dopamine, serotonin, and norepinephrine transporters . These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially enhance its metabolic stability, as the carbon-fluorine bond is known to resist deactivation in the liver by cytochrome p450 oxidase .
Result of Action
If it acts similarly to related compounds, it could potentially enhance neurotransmission, leading to stimulant and entactogenic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylpropylamine typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides, or the use of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These methods ensure the selective formation of secondary amines without affecting reducible substituents like nitro and chloride groups.
Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)-2-methylpropylamine often involves large-scale alkylation processes. These processes utilize ammonia or primary amines as starting materials, followed by distillation to purify the product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often employ reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenated compounds and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols .
Comparación Con Compuestos Similares
Allylamine: An organic compound with the formula C3H5NH2, used in the production of polymers and pharmaceuticals.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A secondary amine used as a starting material for synthesizing dyes and pharmaceuticals.
2-Methoxyphenyl isocyanate: A compound used for protecting amino groups in organic synthesis.
Uniqueness: 1-(4-Fluorophenyl)-2-methylpropylamine stands out due to its fluorophenyl group, which imparts unique chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8,11,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRJNJONNNPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)
![7-Bromo-1,1,2-trimethyl-1H-benzo[e]indole](/img/structure/B1370961.png)







